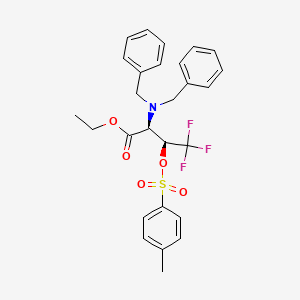
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dibenzylamino group, and a tosyloxy group
準備方法
The synthesis of Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the butanoate backbone: This step involves the preparation of the butanoate backbone through esterification reactions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Addition of the dibenzylamino group: The dibenzylamino group can be introduced through nucleophilic substitution reactions using dibenzylamine.
Incorporation of the tosyloxy group: The tosyloxy group is typically introduced through the reaction of the corresponding alcohol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow chemistry techniques for more efficient and sustainable synthesis .
化学反応の分析
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dibenzylamino group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the ester or tosyloxy groups, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyloxy group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
科学的研究の応用
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
作用機序
The mechanism of action of Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dibenzylamino group may interact with biological receptors or enzymes. The tosyloxy group can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions contribute to the compound’s biological activity and potential therapeutic effects .
類似化合物との比較
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate can be compared with similar compounds such as:
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-hydroxybutanoate: Lacks the tosyloxy group, resulting in different reactivity and applications.
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-chlorobutanoate: Contains a chloro group instead of a tosyloxy group, leading to different substitution reactions.
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-methoxybutanoate: Features a methoxy group, which affects its chemical and biological properties.
特性
分子式 |
C27H28F3NO5S |
|---|---|
分子量 |
535.6 g/mol |
IUPAC名 |
ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(4-methylphenyl)sulfonyloxybutanoate |
InChI |
InChI=1S/C27H28F3NO5S/c1-3-35-26(32)24(25(27(28,29)30)36-37(33,34)23-16-14-20(2)15-17-23)31(18-21-10-6-4-7-11-21)19-22-12-8-5-9-13-22/h4-17,24-25H,3,18-19H2,1-2H3/t24-,25-/m0/s1 |
InChIキー |
AYGNCUUPXNQKGT-DQEYMECFSA-N |
異性体SMILES |
CCOC(=O)[C@H]([C@@H](C(F)(F)F)OS(=O)(=O)C1=CC=C(C=C1)C)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
正規SMILES |
CCOC(=O)C(C(C(F)(F)F)OS(=O)(=O)C1=CC=C(C=C1)C)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13924317.png)
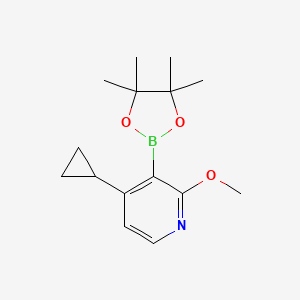
![6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13924323.png)

![2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetaldehyde](/img/structure/B13924339.png)
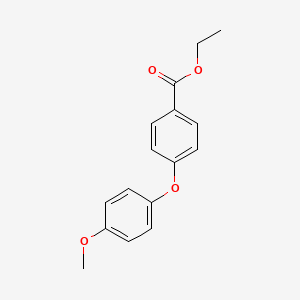


![Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13924352.png)
![1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B13924353.png)
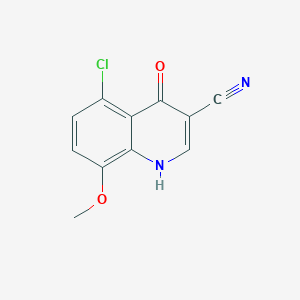
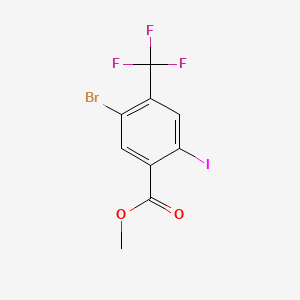
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate](/img/structure/B13924375.png)
